molecular formula C16H16O4 B1202293 (2r)-1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenyl)propan-1-one CAS No. 4931-27-5

(2r)-1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenyl)propan-1-one

Cat. No. B1202293
CAS RN: 4931-27-5
M. Wt: 272.29 g/mol
InChI Key: CCOJFDRSZSSKOG-SNVBAGLBSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "(2R)-1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenyl)propan-1-one" often involves reactions like Claisen-Schmidt condensation and hydroboration. These methods are crucial for forming the desired bonds and introducing functional groups into the molecule (Čižmáriková et al., 2020).

Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated using techniques like X-ray diffraction, which reveals the arrangement of atoms within the molecule and their spatial orientation. For example, studies on related molecules have shown specific dihedral angles between different groups, indicating the molecule's three-dimensional conformation (Kapoor et al., 2011).

Chemical Reactions and Properties

Compounds with a structure similar to "(2R)-1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenyl)propan-1-one" can undergo various chemical reactions, including cyclopropanation and rearrangements. These reactions are influenced by the presence of functional groups and the overall molecular structure, leading to different reaction pathways and products (Manitto et al., 1999).

Scientific Research Applications

Antimicrobial and Antiradical Activity

(2r)-1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenyl)propan-1-one and its derivatives have been explored for antimicrobial and antiradical activities. A study by Čižmáriková et al. (2020) synthesized a series of compounds, including similar structures, and tested them against various pathogens like Staphylococcus aureus and Escherichia coli. These compounds exhibited antimicrobial properties, highlighting their potential application in developing new antimicrobial agents. Additionally, their antioxidant activity was determined using DPPH and ABTS.+ methods, suggesting their use in managing oxidative stress-related conditions (Čižmáriková et al., 2020).

Synthesis of Optical Active Intermediates

The compound and its related structures have been utilized in the synthesis of optically active intermediates for pharmaceuticals. For instance, Fan et al. (2008) described the synthesis of an optical active intermediate for (R,R)-formoterol, a medication used for asthma and chronic obstructive pulmonary disease, from a similar compound. This indicates the compound's role in creating intermediates for various pharmacological agents (Fan et al., 2008).

X-ray Structures and Computational Studies

Research has also involved using X-ray diffraction and computational methods to understand the compound's structure and properties. Nycz et al. (2011) conducted a study on similar compounds, providing insights into their molecular geometry and electronic properties, crucial for drug design and material science applications (Nycz et al., 2011).

properties

CAS RN

4931-27-5

Product Name

(2r)-1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenyl)propan-1-one

Molecular Formula

C16H16O4

Molecular Weight

272.29 g/mol

IUPAC Name

(2R)-1-(2,4-dihydroxyphenyl)-2-(4-methoxyphenyl)propan-1-one

InChI

InChI=1S/C16H16O4/c1-10(11-3-6-13(20-2)7-4-11)16(19)14-8-5-12(17)9-15(14)18/h3-10,17-18H,1-2H3/t10-/m1/s1

InChI Key

CCOJFDRSZSSKOG-SNVBAGLBSA-N

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)OC)C(=O)C2=C(C=C(C=C2)O)O

SMILES

CC(C1=CC=C(C=C1)OC)C(=O)C2=C(C=C(C=C2)O)O

Canonical SMILES

CC(C1=CC=C(C=C1)OC)C(=O)C2=C(C=C(C=C2)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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